molecular formula C18H17ClN2O4S B2682186 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(piperidin-1-yl)oxazole CAS No. 303753-67-5

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(piperidin-1-yl)oxazole

Cat. No. B2682186
CAS RN: 303753-67-5
M. Wt: 392.85
InChI Key: WRMXDAXXXGNWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(piperidin-1-yl)oxazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as "compound 1" and has been studied extensively for its ability to act as a potent inhibitor of various enzymes and receptors.

Scientific Research Applications

Therapeutic Potential in Diabetes

A study by Aziz ur-Rehman et al. (2018) focused on the synthesis of S-substituted derivatives of 1,2,4-triazol-3-thiol, employing a compound structurally related to 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(piperidin-1-yl)oxazole. These derivatives exhibited significant inhibitory activity against the α-glucosidase enzyme, suggesting potential as new drug candidates for type II diabetes. The synthesized compounds demonstrated better efficacy than acarbose, a commercially available α-glucosidase inhibitor, indicating their potential therapeutic value in diabetes management (Aziz ur-Rehman et al., 2018).

Antioxidant and Anticholinesterase Activities

Nurcan Karaman et al. (2016) synthesized new sulfonyl hydrazone derivatives incorporating the piperidine motif, reflecting on the compound's structural framework. These derivatives were evaluated for their antioxidant capacity and anticholinesterase activity. The study revealed that certain derivatives displayed significant lipid peroxidation inhibitory activity and scavenging abilities against different radicals, suggesting their potential as antioxidant agents. Additionally, some compounds showed promising anticholinesterase activity, hinting at their possible use in treating conditions like Alzheimer's disease (Nurcan Karaman et al., 2016).

Antimicrobial Activities

Research by Serap Başoğlu et al. (2013) involved the synthesis of azole derivatives starting from furan-2-carbohydrazide, related to the core structure of interest. The newly synthesized compounds were tested for their antimicrobial activities. Results indicated that some of these derivatives exhibited activity against various microorganisms, presenting a potential avenue for developing new antimicrobial agents (Serap Başoğlu et al., 2013).

Analytical Applications

A study conducted by B. Varynskyi et al. (2017) developed a highly sensitive and selective HPLC-DAD method for determining a related compound, piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, in injection solutions. This research demonstrates the analytical utility of derivatives of the compound for quality control purposes in pharmaceutical formulations (B. Varynskyi et al., 2017).

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-5-piperidin-1-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c19-13-6-8-14(9-7-13)26(22,23)17-18(21-10-2-1-3-11-21)25-16(20-17)15-5-4-12-24-15/h4-9,12H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMXDAXXXGNWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(piperidin-1-yl)oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.